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Compound of Interest

Compound Name: Methyl 9-Formylnonanoate

Cat. No.: B180726 Get Quote

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 9-Formylnonanoate, a

bifunctional linear-chain aliphatic ester-aldehyde. Its unique structure, featuring a terminal

aldehyde and a methyl ester, renders it a highly versatile building block in organic synthesis.

This document delineates its physicochemical properties, provides validated protocols for its

synthesis and characterization, and explores its strategic applications in the development of

complex molecules, including pharmaceutical intermediates.

Molecular Profile and Physicochemical Properties
Methyl 9-Formylnonanoate (CAS: 14811-73-5), also known as 9-Formylnonanoic acid methyl

ester or Methyl 10-oxodecanoate, possesses a molecular formula of C₁₁H₂₀O₃ and a molecular

weight of 200.28 g/mol .[1][2] The molecule's utility is derived from the orthogonal reactivity of

its two functional groups: the aldehyde allows for nucleophilic additions, reductive aminations,

and olefination reactions, while the methyl ester provides a site for hydrolysis, amidation, or

reduction.

The physical and chemical properties of Methyl 9-Formylnonanoate are critical for its

handling, reaction setup, and purification. These are summarized in the table below.
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Property Value Source(s)

Molecular Weight 200.28 g/mol [1][2]

Molecular Formula C₁₁H₂₀O₃ [1]

CAS Number 14811-73-5 [1][2]

Appearance
Colorless to light yellow clear

liquid
[1]

Purity (Typical) ≥ 95% (GC) [1]

Density ~0.970 g/mL [1]

Boiling Point 120 - 122 °C @ 3 mmHg [1]

Refractive Index ~1.440 [1]

Synonyms
9-Formylnonanoic acid methyl

ester, Methyl 10-oxodecanoate
[1]

The structural arrangement of its functional groups is key to its synthetic utility.

Caption: Structure of Methyl 9-Formylnonanoate.

Synthesis from Renewable Feedstocks: Ozonolysis
of Methyl Oleate
A robust and industrially relevant synthesis for Methyl 9-Formylnonanoate involves the

oxidative cleavage of methyl oleate, a derivative of oleic acid abundant in vegetable oils.[3] The

method of choice is ozonolysis followed by a reductive workup, which selectively cleaves the

carbon-carbon double bond to yield two carbonyl compounds. Using a reductive workup is

critical to prevent over-oxidation of the resulting aldehyde to a carboxylic acid.[4]

The causality for this synthetic choice is twofold: it utilizes a renewable and inexpensive starting

material, and the reaction is high-yielding and specific. The Criegee mechanism describes the

process wherein ozone undergoes a 1,3-dipolar cycloaddition with the alkene to form an

unstable primary ozonide (molozonide), which then rearranges to a more stable secondary

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://pdf.benchchem.com/13/Methyl_9_hydroxynonanoate_A_Technical_Guide_to_its_Synthesis_Properties_and_Biological_Landscape.pdf
https://pdf.benchchem.com/13/Application_Note_Step_by_Step_Protocol_for_the_Purification_of_Methyl_9_hydroxynonanoate.pdf
https://pdf.benchchem.com/13/Methyl_9_hydroxynonanoate_A_Technical_Guide_to_its_Synthesis_Properties_and_Biological_Landscape.pdf
https://pdf.benchchem.com/13/Methyl_9_hydroxynonanoate_A_Technical_Guide_to_its_Synthesis_Properties_and_Biological_Landscape.pdf
https://pdf.benchchem.com/13/Application_Note_Step_by_Step_Protocol_for_the_Purification_of_Methyl_9_hydroxynonanoate.pdf
https://pdf.benchchem.com/13/Methyl_9_hydroxynonanoate_A_Technical_Guide_to_its_Synthesis_Properties_and_Biological_Landscape.pdf
https://pdf.benchchem.com/13/Methyl_9_hydroxynonanoate_A_Technical_Guide_to_its_Synthesis_Properties_and_Biological_Landscape.pdf
https://pdf.benchchem.com/13/Methyl_9_hydroxynonanoate_A_Technical_Guide_to_its_Synthesis_Properties_and_Biological_Landscape.pdf
https://pdf.benchchem.com/13/Methyl_9_hydroxynonanoate_A_Technical_Guide_to_its_Synthesis_Properties_and_Biological_Landscape.pdf
https://pdf.benchchem.com/13/Methyl_9_hydroxynonanoate_A_Technical_Guide_to_its_Synthesis_Properties_and_Biological_Landscape.pdf
https://pdf.benchchem.com/13/Methyl_9_hydroxynonanoate_A_Technical_Guide_to_its_Synthesis_Properties_and_Biological_Landscape.pdf
https://www.benchchem.com/product/b180726?utm_src=pdf-body
https://www.benchchem.com/product/b180726?utm_src=pdf-body
https://pdf.benchchem.com/13/Methyl_9_Hydroxynonanoate_A_Comprehensive_Technical_Guide_to_its_Industrial_Applications.pdf
https://www.masterorganicchemistry.com/2013/04/23/alkene-reactions-ozonolysis/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b180726?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ozonide (1,2,4-trioxolane).[5] The subsequent workup with a reducing agent, such as dimethyl

sulfide (DMS), cleaves this ozonide to furnish the desired aldehyde products.[4]

Reaction Setup

Monitoring & Workup

Purification

Dissolve Methyl Oleate
in CH₂Cl₂/MeOH (co-solvent)

in a 3-neck flask.

Cool solution to -78 °C
(Dry Ice/Acetone Bath)

Bubble O₃/O₂ gas through
the solution.

Monitor reaction by TLC.
(Disappearance of starting material

or blue color of excess O₃)

Purge with N₂ gas to
remove excess ozone.

Add Dimethyl Sulfide (DMS)
dropwise at -78 °C.

Allow mixture to warm
slowly to room temperature.

Solvent removal via
rotary evaporation.

Purify crude oil via
flash column chromatography.

(Silica gel, Hexane/EtOAc gradient)

Characterize pure product
(GC-MS, NMR, FT-IR)
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Caption: Workflow for Synthesis and Purification.

Experimental Protocol: Synthesis
Dissolution: Dissolve methyl oleate (1.0 eq) in a 2:1 mixture of dichloromethane (CH₂Cl₂)

and methanol (MeOH) in a three-necked round-bottom flask equipped with a magnetic

stirrer, a gas dispersion tube, and a calcium chloride drying tube outlet. A typical

concentration is 0.1 M.

Ozonolysis: Cool the solution to -78 °C using a dry ice/acetone bath. Bubble a stream of

ozone-enriched oxygen from an ozone generator through the solution. Monitor the reaction's

progress by thin-layer chromatography (TLC) or by the appearance of a persistent blue color,

which indicates the presence of excess ozone.

Quenching: Once the reaction is complete, cease the ozone flow and purge the solution with

dry nitrogen or argon gas for 15-20 minutes to remove all residual ozone. This step is a

critical safety measure.

Reductive Workup: While maintaining the temperature at -78 °C, add dimethyl sulfide (DMS,

1.5 eq) dropwise to the reaction mixture. An exothermic reaction will occur.

Warm-up: After the addition of DMS is complete, remove the cooling bath and allow the

reaction mixture to slowly warm to room temperature overnight with continuous stirring.

Isolation: Concentrate the reaction mixture under reduced pressure using a rotary evaporator

to remove the solvents and excess DMS.

Purification: The resulting crude oil, which also contains nonanal (the other cleavage

product), can be purified by flash column chromatography on silica gel using a hexane/ethyl

acetate gradient to yield pure Methyl 9-Formylnonanoate.

Analytical Characterization for Quality Control
Confirming the identity and purity of Methyl 9-Formylnonanoate is essential. A multi-technique

approach provides a self-validating system for quality control.
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Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the definitive method for assessing purity and confirming the molecular weight. The

aldehyde functionality makes this compound highly suitable for GC analysis.

Protocol: GC-MS Analysis

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the purified product in a

volatile solvent like dichloromethane or ethyl acetate.

GC Conditions:

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm I.D.,

0.25 µm film thickness) is suitable.

Injector Temperature: 250 °C.

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and

hold for 5 minutes.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Scan Range: m/z 40-300.

Expected Results: The chromatogram should show a single major peak corresponding to

Methyl 9-Formylnonanoate. The mass spectrum should exhibit a molecular ion peak (M⁺)

at m/z = 200, although it may be weak. Characteristic fragment ions would include [M-31]⁺

(loss of •OCH₃), [M-45]⁺ (loss of •COOCH₃), and other fragments resulting from cleavage

along the alkyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unambiguous structural confirmation.
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Protocol: NMR Analysis

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform

(CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher spectrometer.

Expected Spectral Data:

¹H NMR (CDCl₃):

δ ~9.76 ppm (t, J ≈ 1.8 Hz, 1H): This is the highly characteristic signal for the aldehyde

proton (-CHO), appearing as a triplet due to coupling with the adjacent CH₂ group.

δ ~3.67 ppm (s, 3H): A sharp singlet corresponding to the methyl ester protons (-OCH₃).

δ ~2.42 ppm (td, J ≈ 7.4, 1.8 Hz, 2H): A triplet of doublets for the methylene protons

alpha to the aldehyde (C8-H₂).

δ ~2.30 ppm (t, J ≈ 7.5 Hz, 2H): A triplet for the methylene protons alpha to the ester

carbonyl (C2-H₂).

δ ~1.62 ppm (m, 4H): Multiplets for the methylene protons beta to both functional

groups (C3-H₂ and C7-H₂).

δ ~1.30 ppm (m, 8H): A broad multiplet for the remaining central methylene protons (C4,

C5, C6-H₂).

¹³C NMR (CDCl₃):

δ ~202.9 ppm: Aldehyde carbonyl carbon (-CHO).

δ ~174.3 ppm: Ester carbonyl carbon (-COOCH₃).

δ ~51.5 ppm: Methyl ester carbon (-OCH₃).

δ ~43.9 ppm: Methylene carbon alpha to the aldehyde (C8).
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δ ~34.1 ppm: Methylene carbon alpha to the ester (C2).

δ ~29.0-29.1 ppm: Central methylene carbons (C4, C5, C6).

δ ~24.9 ppm: Methylene carbon beta to the ester (C3).

δ ~22.1 ppm: Methylene carbon beta to the aldehyde (C7).

Applications in Advanced Organic Synthesis
The value of Methyl 9-Formylnonanoate lies in its ability to act as a versatile linker and

scaffold in multi-step syntheses. The differential reactivity of the aldehyde and ester groups

allows for sequential, selective transformations.

Key Reactions:
Reductive Amination: The aldehyde group readily reacts with primary or secondary amines to

form an imine, which is then reduced in situ to yield a more complex secondary or tertiary

amine. This is a cornerstone reaction in medicinal chemistry for building libraries of drug

candidates.[6][7] Common reducing agents like sodium triacetoxyborohydride (STAB) or

sodium cyanoborohydride are selective for the iminium ion over the aldehyde, allowing for a

one-pot procedure.[6]

Wittig Olefination: The aldehyde can be converted into an alkene using a phosphonium ylide

(Wittig reagent).[8][9] This reaction is highly reliable for forming carbon-carbon double bonds

with precise regiochemical control, which is invaluable for synthesizing natural products and

their analogs.

Further Derivatization: After modification of the aldehyde, the ester group can be hydrolyzed

to a carboxylic acid, reduced to a primary alcohol, or converted to an amide, opening up

numerous pathways for further diversification.
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Subsequent Ester Modification

Methyl 9-Formylnonanoate
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(R₂NH, NaBH(OAc)₃)
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Caption: Synthetic utility of Methyl 9-Formylnonanoate.

Handling, Storage, and Safety
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective

equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid

inhalation, ingestion, or contact with skin.

Storage: Methyl 9-Formylnonanoate is sensitive to air and heat. It should be stored in a

tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). For long-term

stability, refrigeration at 0-8 °C is recommended.[1] Aldehydes are prone to oxidation to

carboxylic acids upon exposure to air, which would compromise sample purity.

Safety: While specific toxicity data is limited, compounds of this class should be handled with

care. In case of contact with skin or eyes, rinse immediately with copious amounts of water

and seek medical advice if irritation persists.
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Conclusion
Methyl 9-Formylnonanoate is a valuable and versatile chemical intermediate with significant

potential in research, development, and manufacturing. Its efficient synthesis from renewable

feedstocks, combined with the orthogonal reactivity of its ester and aldehyde functionalities,

makes it an ideal building block for constructing complex molecular architectures. The protocols

and data provided in this guide serve as a foundational resource for scientists aiming to

leverage this compound in advanced organic synthesis and drug discovery programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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